4-(Cyclopropylmethoxy)benzoic acid
Overview
Description
4-(Cyclopropylmethoxy)benzoic acid is an organic compound characterized by a benzene ring substituted with a cyclopropylmethoxy group and a carboxylic acid functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-hydroxybenzoic acid and cyclopropylmethyl chloride.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 4-hydroxybenzoic acid with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate.
Purification: The product is purified through recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods:
Scale-Up: The reaction is scaled up in a chemical reactor with continuous monitoring of temperature and pH.
Catalysts: Catalysts such as phase transfer catalysts may be used to enhance the reaction rate and yield.
Purification: Industrial-scale purification involves techniques like column chromatography and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form derivatives such as 4-(cyclopropylmethoxy)benzaldehyde.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction can be performed using lithium aluminum hydride.
Substitution: Esterification can be achieved using acyl chlorides and alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation Products: 4-(Cyclopropylmethoxy)benzaldehyde.
Reduction Products: Reduced derivatives of the carboxylic acid.
Substitution Products: Esters and amides of this compound.
Mechanism of Action
- TGF-β1 induces epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells, leading to excessive extracellular matrix deposition in IPF .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Scientific Research Applications
4-(Cyclopropylmethoxy)benzoic acid has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Methoxybenzoic acid
4-Ethoxybenzoic acid
4-Propoxybenzoic acid
4-Butoxybenzoic acid
Properties
IUPAC Name |
4-(cyclopropylmethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8H,1-2,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWIDAVJFWSASF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355391-05-8 | |
Record name | 4-(cyclopropylmethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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